1-Isobutylpiperidin-4-amine hydrochloride
Overview
Description
1-Isobutylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H20N2.ClH. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylpiperidin-4-amine hydrochloride typically involves the reaction of piperidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Isobutylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Isobutylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways.
Comparison with Similar Compounds
1-Isobutylpiperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
Piperidine: A basic six-membered ring structure with a nitrogen atom.
N-Methylpiperidine: A methyl-substituted derivative of piperidine.
N-Ethylpiperidine: An ethyl-substituted derivative of piperidine.
Uniqueness: this compound is unique due to its isobutyl substitution, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)7-11-5-3-9(10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWCTFAQYLICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589651 | |
Record name | 1-(2-Methylpropyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177306-12-5 | |
Record name | 1-(2-Methylpropyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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